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Compound of Interest

Compound Name: STRONTIUM PHOSPHIDE

Cat. No.: B1143653

With the growing demand for novel semiconductor materials for next-generation electronics,
researchers are exploring a wide range of compounds with unique properties. Strontium
phosphide (SrsP2), an inorganic compound of strontium and phosphorus, presents an
interesting candidate for investigation. This document provides detailed application notes and
protocols for researchers, scientists, and drug development professionals interested in
exploring the potential of strontium phosphide as a semiconductor material.

Introduction to Strontium Phosphide (Sr3P2)

Strontium phosphide is a black crystalline solid that is known to be a highly reactive material.
[1] It is classified as a semiconductor and has been suggested for use in high-power, high-
frequency applications and laser diodes.[2] However, detailed experimental data on its
semiconductor properties are scarce, making it a frontier material for research. Theoretical
studies and comparisons with other alkaline earth phosphides suggest that SrsP2 could
possess interesting electronic and optical properties.

Safety Precautions: Strontium phosphide reacts with water and moisture to produce
phosphine (PHs), a flammable and highly toxic gas.[1][3] All handling and experimental
procedures must be carried out in a controlled inert atmosphere (e.g., a glovebox) to prevent
exposure to air and moisture.

Physicochemical Properties of Strontium Phosphide
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A summary of the known physicochemical properties of strontium phosphide is presented in
the table below. It is important to note that experimental data on its semiconductor properties,
such as band gap and charge carrier mobility, are not yet well-documented in the literature.

Property Value Reference
Chemical Formula Sr3P2 [1]
Molecular Weight 324.8 g/mol [4]
Appearance Black crystalline material [1]
Density 2.68 g/cm?3 [2]
Crystal Structure Cubic [1]
Reactivity D.ecom-poses in water, reacts ]
with acids

Experimental Protocols

The following protocols provide a starting point for the synthesis and characterization of
strontium phosphide as a semiconductor material. These are generalized procedures based
on methods used for other air-sensitive phosphide compounds and should be adapted and
optimized based on experimental results.

Synthesis of Bulk Strontium Phosphide

Two primary methods for the synthesis of bulk strontium phosphide have been reported:
Method 1: Reaction of Strontium with Red Phosphorus

This method involves the direct reaction of the constituent elements at high temperatures.
Protocol:

e Precursor Preparation: Inside an argon-filled glovebox, weigh stoichiometric amounts of
high-purity strontium metal and red phosphorus powder.

e Mixing: Thoroughly mix the powders using a mortar and pestle.
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e Encapsulation: Transfer the mixed powder into a quartz ampoule.

e Vacuum Sealing: Evacuate the ampoule to a high vacuum (< 10~> Torr) and seal it using a
hydrogen-oxygen torch.

e Heating Profile:
o Place the sealed ampoule in a tube furnace.

o Slowly heat the ampoule to 400 °C over 4 hours and hold for 12 hours to allow for the

initial reaction of phosphorus.

o Increase the temperature to 800 °C over 4 hours and hold for 24 hours for the final
reaction.

o Slowly cool the furnace to room temperature.

e Product Recovery: Transfer the ampoule back into the glovebox before opening to recover
the strontium phosphide product.

Method 2: Reduction of Strontium Phosphate
This method involves the high-temperature reduction of strontium phosphate with carbon.[1]
Protocol:

o Precursor Preparation: Mix stoichiometric amounts of strontium phosphate (Sr3(POa4)2) and
high-purity carbon powder (soot).[1]

e Heating: Heat the mixture in an arc furnace to high temperatures to initiate the reduction
reaction.[1]

o Product Recovery: After cooling, the resulting strontium phosphide can be collected. This
process should be carried out under an inert atmosphere.

Thin Film Deposition of Strontium Phosphide
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For many semiconductor applications, thin films are required. Pulsed Laser Deposition (PLD) is
a suitable technique for depositing thin films of materials like strontium phosphide from a
synthesized target.

Protocol:

o Target Preparation: Press the synthesized SrzP2 powder into a dense pellet (target) inside a
glovebox. Sinter the pellet in a vacuum furnace to increase its density and stability.

e Substrate Preparation: Choose a suitable substrate (e.g., silicon, sapphire) and clean it using
a standard solvent cleaning procedure.

e PLD System Setup:
o Mount the SrsP2 target and the substrate in the PLD chamber.
o Evacuate the chamber to a high vacuum (< 10~ Torr).

e Deposition Parameters:

[e]

Laser: Use a KrF excimer laser (248 nm).

o

Laser Fluence: 1-3 J/cmz2.

[¢]

Target-to-Substrate Distance: 5-8 cm.

[¢]

Substrate Temperature: 400-600 °C (this will need to be optimized).

[e]

Background Gas: High-purity argon at a pressure of 10-100 mTorr.
» Deposition: Ablate the target with the laser to deposit a thin film of SrsP2 on the substrate.

o Cooling: After deposition, cool the substrate to room temperature in a vacuum or inert gas
atmosphere.

Characterization of Strontium Phosphide

A suite of characterization techniques is necessary to determine the structural, optical, and
electrical properties of the synthesized strontium phosphide.
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. Structural Characterization

X-ray Diffraction (XRD): To determine the crystal structure and phase purity of the
synthesized powder and thin films.

Scanning Electron Microscopy (SEM): To analyze the surface morphology and

microstructure.

Transmission Electron Microscopy (TEM): To investigate the crystal structure and defects at
the nanoscale.

. Optical Characterization
UV-Vis-NIR Spectroscopy: To determine the optical band gap of the material.
o Protocol:
» Measure the absorbance or transmittance spectrum of a thin film of SrsP-.

» Plot (ahv)? versus hv (for a direct band gap) or (ahv)/2 versus hv (for an indirect band
gap), where a is the absorption coefficient and hv is the photon energy.

» Extrapolate the linear portion of the plot to the x-axis to determine the band gap energy.
. Electrical Characterization
Four-Point Probe Measurement: To determine the electrical resistivity.

Hall Effect Measurement: To determine the carrier type (n-type or p-type), carrier

concentration, and mobility.
o Protocol:

» Fabricate a Hall bar geometry from a thin film of SrsP2 using photolithography and

etching.

= Make electrical contacts to the Hall bar.
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» Pass a constant current through the length of the bar and measure the longitudinal
voltage to determine the resistivity.

» Apply a magnetic field perpendicular to the film and measure the transverse (Hall)

voltage.

» Calculate the Hall coefficient, carrier concentration, and mobility using the standard Hall

effect equations.

Visualizations
Experimental Workflow for Strontium Phosphide
Synthesis and Characterization
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Caption: Workflow for the synthesis and characterization of SrzP-2.
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Caption: Key properties and their evaluation for semiconductor applications.

Conclusion

Strontium phosphide remains a largely unexplored semiconductor material. The protocols
and information provided herein offer a foundational framework for researchers to begin
investigating its properties. Through systematic synthesis and characterization, the potential of
Sr3P2 in electronic and optoelectronic applications can be unveiled. The high reactivity of this
material necessitates careful handling in inert environments throughout all experimental stages.
Future work should focus on obtaining reliable experimental data for its fundamental
semiconductor properties to assess its viability for device applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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